molecular formula C11H8BrClN2O2 B2709394 4-bromo-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1281872-52-3

4-bromo-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B2709394
CAS No.: 1281872-52-3
M. Wt: 315.55
InChI Key: DPICVSQRULKPPV-UHFFFAOYSA-N
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Description

“4-bromo-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid” is a complex organic compound. It is a derivative of pyrazole, which is a class of organic compounds known for their diverse pharmacological effects . It is also related to profenofos, an organophosphate insecticide .


Synthesis Analysis

The synthesis of related compounds often involves multiple steps. For instance, profenofos can be synthesized by reacting phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chloro phenol . Another example is the synthesis of ketamine, which involves the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration, oxidation, imination, and finally rearrangement .


Molecular Structure Analysis

The molecular structure of related compounds can be quite complex. For example, a related compound, “C13H7BrClF3N2”, has a monoclinic crystal structure with specific dimensions .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite diverse. For instance, 4-Bromopyrazole, a related compound, can undergo cyanation in the presence of palladium catalysts . It can also react with titanium tetrachloride to afford binary adducts .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely. For instance, profenofos is a liquid with a pale yellow to amber color and a garlic-like odor .

Scientific Research Applications

Synthesis of Functionalized Compounds

Research on similar pyrazole derivatives has demonstrated their utility in synthesizing functionalized compounds. For example, the facile synthesis of ortho-halo-substituted 4-aryl-2-aminobutyric acids showcases a method for regioselective synthesis of pyrazole derivatives with potential applications in medicinal chemistry and materials science (Heim-Riether, 2008).

Computational Applications and Nonlinear Optical Properties

Pyrazole-thiophene-based amide derivatives have been synthesized and studied for their structural features through computational applications and nonlinear optical properties. Such research indicates the potential of pyrazole derivatives in the development of materials with specific optical properties, highlighting their relevance in photonics and optoelectronics (Kanwal et al., 2022).

Insecticidal Activity

The stereochemical basis for the insecticidal activity of carbamoylated and acylated pyrazolines has been explored, demonstrating that the structural configuration of such compounds can significantly impact their biological activity. This research suggests potential agricultural applications for pyrazole derivatives in developing new insecticides (Hasan et al., 1996).

Electronic and Conformational Studies

Studies on similar compounds have also focused on their electronic structure and conformational properties. For instance, the synthesis and characterization of pyrazolyl-substituted thiazolidinone, thiazole, and thiazoline candidates have been investigated for their potential applications in drug discovery and materials science, showcasing the versatility of pyrazole derivatives (Khalifa et al., 2017).

Advanced Materials Development

The modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) with halobenzoic acids, including 4-bromobenzoic acid, has shown significant improvements in conductivity, indicating potential applications in the development of high-performance electronic and optoelectronic devices (Tan et al., 2016).

Safety and Hazards

These compounds can pose various safety hazards. For instance, one should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling related compounds . They can also cause skin irritation and serious eye damage .

Properties

IUPAC Name

4-bromo-1-[(2-chlorophenyl)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2O2/c12-8-6-15(14-10(8)11(16)17)5-7-3-1-2-4-9(7)13/h1-4,6H,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPICVSQRULKPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C(=N2)C(=O)O)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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